molecular formula C11H12FNO2 B15068800 Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B15068800
M. Wt: 209.22 g/mol
InChI Key: APDQQZCKJUTAGH-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the ester group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with modified ester groups.

Scientific Research Applications

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate distinguishes it from other quinoline derivatives. Fluorine’s unique properties, such as high electronegativity and small size, enhance the compound’s biological activity and stability, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3

InChI Key

APDQQZCKJUTAGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCCC2)F

Origin of Product

United States

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